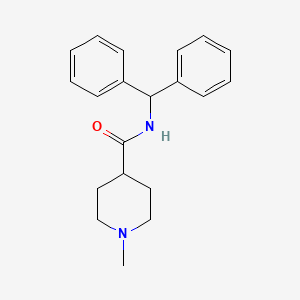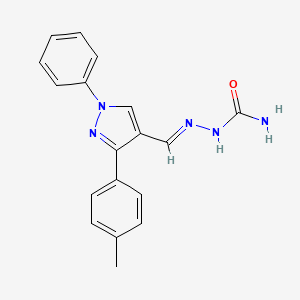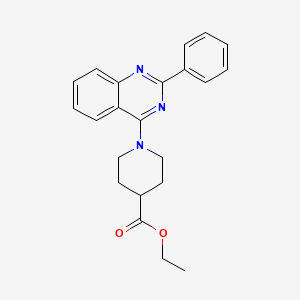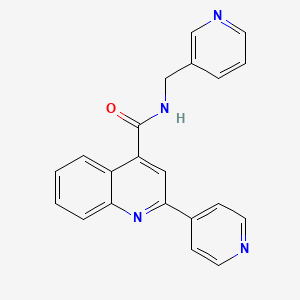
N-(diphenylmethyl)-1-methyl-4-piperidinecarboxamide
Overview
Description
N-(diphenylmethyl)-1-methyl-4-piperidinecarboxamide, also known as DPMC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPMC belongs to the class of piperidine carboxamides and has a molecular formula of C21H24N2O.
Mechanism of Action
The exact mechanism of action of N-(diphenylmethyl)-1-methyl-4-piperidinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This compound has been shown to enhance the release of dopamine and inhibit the reuptake of serotonin, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(diphenylmethyl)-1-methyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and can be administered in various routes such as oral, intravenous, and intraperitoneal. However, this compound has some limitations for lab experiments. It has poor water solubility, which may limit its bioavailability. This compound also has a short half-life, which may require frequent dosing.
Future Directions
There are several future directions for the study of N-(diphenylmethyl)-1-methyl-4-piperidinecarboxamide. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound may provide insights into its therapeutic potential.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. The synthesis of this compound involves the reaction of 1-methyl-4-piperidone with benzhydryl chloride in the presence of a base. This compound has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties and has potential use in the treatment of various diseases. The exact mechanism of action of this compound is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new analogs and investigation of its potential use in the treatment of other diseases.
Scientific Research Applications
N-(diphenylmethyl)-1-methyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Properties
IUPAC Name |
N-benzhydryl-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-22-14-12-18(13-15-22)20(23)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSYHCXKOJTQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)(4-methoxybenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3885958.png)
![4-{[4-(diethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885972.png)

![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3885983.png)

![1-{4-[4-(2-quinolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3885994.png)

![4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]furo[3,2-c]pyridine](/img/structure/B3886012.png)



![2-[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B3886029.png)
![N-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B3886037.png)
![8-[(6-chloro-2H-chromen-3-yl)methyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3886041.png)
